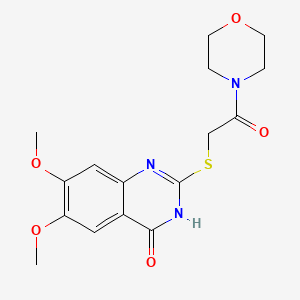

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, commonly known as HMME, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HMME is a synthetic compound that is structurally similar to hematoporphyrin derivative (HPD), which was the first photosensitizer used in PDT. However, HMME has several advantages over HPD, including higher selectivity for tumor cells, better solubility, and lower toxicity.

Scientific Research Applications

FLT3 Inhibition and Anti-Acute Myeloid Leukemia Activity

The compound's derivative, specifically 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea, has shown significant potency against FLT3-driven Acute Myeloid Leukemia (AML) cells in vitro and in vivo. In a mouse model, a daily dose led to complete tumor regression without obvious toxicity, indicating its potential as a therapeutic agent for AML (Li et al., 2012).

Photophysical Properties in Dihydroquinazolinone Derivatives

A study on dihydroquinazolinone derivatives, including those related to 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, highlighted their unique photophysical properties. These compounds exhibit changes in photophysical properties depending on solvent polarity, which can be important in the development of optical materials or sensors (Pannipara et al., 2017).

Anticonvulsant and Antimicrobial Activities

Thioxoquinazolinone derivatives, a class to which this compound belongs, have been studied for their anticonvulsant and antimicrobial activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity, indicating their potential for further pharmaceutical development (Rajasekaran et al., 2013).

Alzheimer's Disease Treatment Potential

2-Substituted 8-hydroxyquinolines, a category that includes derivatives of this compound, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry, which is crucial in Alzheimer's pathology (Kenche et al., 2013).

Antitubercular Activity

Specific derivatives of this compound class have shown promise as antitubercular agents. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides exhibited significant in vitro activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis (Marvadi et al., 2020).

Antihypoxic Activity

Derivatives of this compound have been explored for their antihypoxic effects, with several amides showing high efficacy. This research points towards potential applications in conditions where oxygen deprivation is a key factor, such as ischemic diseases (Ukrainets et al., 2014).

properties

IUPAC Name |

6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZVVLVGJOQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)